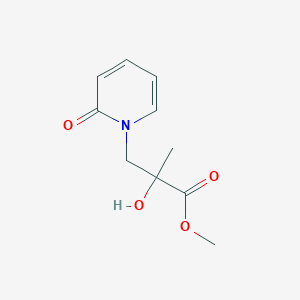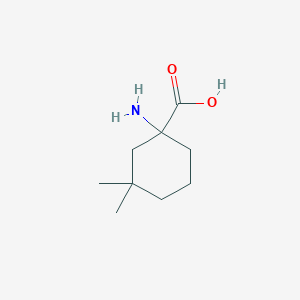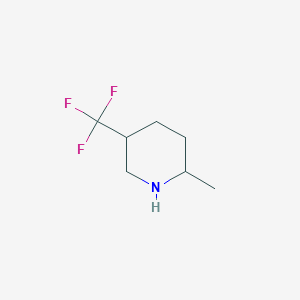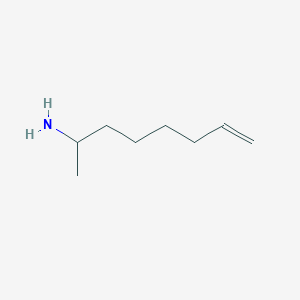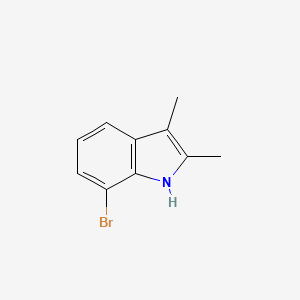
7-bromo-2,3-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Synthesis Analysis
The synthesis of 2,3-dimethyl-1H-indole, a core structure of 7-bromo-2,3-dimethyl-1H-indole, can be efficiently achieved via Fischer indolization of 2-butanone and phenylhydrazine in ethanol, using boron trifluoride etherate as a catalyst .Molecular Structure Analysis
The molecular structure of 7-bromo-2,3-dimethyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with bromine and two methyl groups attached at positions 7, 2, and 3 respectively .Chemical Reactions Analysis
Indole derivatives, including 7-bromo-2,3-dimethyl-1H-indole, have been found to participate in various chemical reactions. For instance, they can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Applications De Recherche Scientifique
Bromination of Indole Derivatives
- Miki et al. (2006) explored the bromination of dimethyl indole-2,3-dicarboxylates, a process relevant to the synthesis of 7-bromo-2,3-dimethyl-1H-indole. This work contributes to the understanding of halogenation reactions in indole derivatives, crucial for developing new compounds with potential applications in various fields, including pharmaceuticals (Miki et al., 2006).
Structural and Spectroscopic Analysis
- Tariq et al. (2020) conducted a comprehensive study on novel indole derivatives, including structural and spectroscopic analysis. This research enhances the understanding of the chemical properties of indole derivatives, which is crucial for their application in scientific research (Tariq et al., 2020).
Indole Derivatives in Organic Synthesis
- Cacchi & Fabrizi (2005) provided an overview of the synthesis and functionalization of indoles in organic chemistry. This research is significant as it outlines methods for modifying indole structures, such as 7-bromo-2,3-dimethyl-1H-indole, for various scientific applications (Cacchi & Fabrizi, 2005).
N-Alkylation in Dimethyl Sulfoxide
- Heaney & Ley (1973) explored the N-alkylation of indoles in dimethyl sulfoxide. Their work provides insights into the chemical modification processes of indole derivatives, crucial for the development of new materials and compounds in scientific research (Heaney & Ley, 1973).
Safety And Hazards
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on investigating the biological activities of 7-bromo-2,3-dimethyl-1H-indole and its potential applications in pharmacological compounds.
Propriétés
IUPAC Name |
7-bromo-2,3-dimethyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLJYFGWKNGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,3-dimethyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
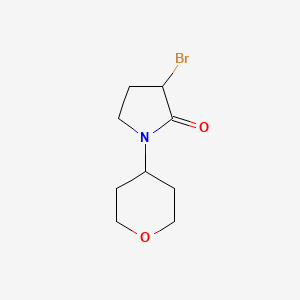
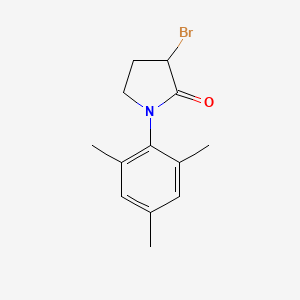
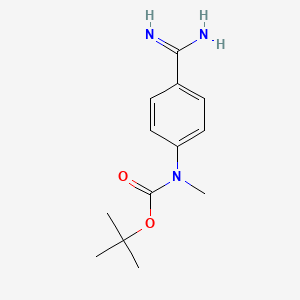
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
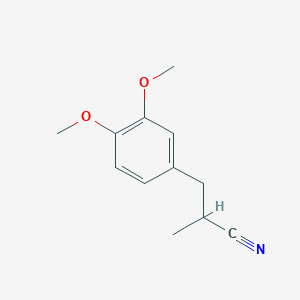
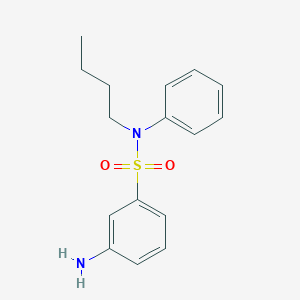
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)

